Chloropentafluoroethane

Descripción

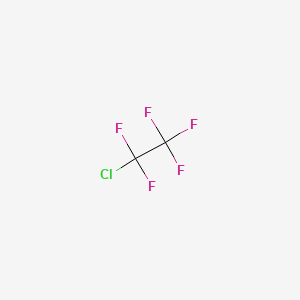

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-1,1,2,2,2-pentafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF5/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCAUADVODFSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF5, Array, ClC2F5 | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0848 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026435 | |

| Record name | Chloropentafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloropentafluoroethane is a colorless odorless gas with an ether-like odor. It is shipped as a liquefied gas under its own vapor pressure. It is noncombustible. It can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless gas with a slight, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a slight, ethereal odor., Colorless gas with a slight, ethereal odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloropentafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloropentafluoroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0848 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/609 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloropentafluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0131.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-38 °F at 760 mmHg (NIOSH, 2023), -39.1 °C, -39 °C, -38 °F | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0848 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/609 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloropentafluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0131.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.006 % at 77 °F (NIOSH, 2023), In water, 58 mg/L at 25 °C, Soluble in ethanol, ether, 0.058 mg/mL at 25 °C, Solubility in water: none, (77 °F): 0.006% | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloropentafluoroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0848 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chloropentafluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0131.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

Liquid density at 28 °C: 1.291 g/mL, Relative density (water = 1): 1.3, 5.55(relative gas density) | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0848 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chloropentafluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0131.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.55 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 8.37 g/L at -39.1 °C, Relative vapor density (air = 1): 5.3, 5.55 | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0848 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/609 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

7.9 atm at 70 °F (NIOSH, 2023), 6,860 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 797, 7.9 atm, (70 °F): 7.9 atm | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0848 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/609 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloropentafluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0131.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas, Colorless gas ... [Note: Shipped as a liquefied compressed gas] | |

CAS No. |

76-15-3 | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-1,1,2,2,2-pentafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropentafluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-chloro-1,1,2,2,2-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloropentafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropentafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJG47X19V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloropentafluoroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0848 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/609 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-223 °F (NIOSH, 2023), -99.4 °C, -106 °C, -223 °F | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloropentafluoroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0848 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROPENTAFLUOROETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/609 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloropentafluoroethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0131.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Chloropentafluoroethane (CFC-115): An In-Depth Technical Guide to its Atmospheric Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropentafluoroethane, also known as CFC-115 or R-115, is a synthetic chlorofluorocarbon with the chemical formula C2ClF5. Historically utilized as a refrigerant and a component in refrigerant blends, its production and consumption have been largely phased out under the Montreal Protocol due to its significant contribution to stratospheric ozone depletion. Despite these regulations, CFC-115 remains a subject of atmospheric research due to its exceptionally long atmospheric lifetime and potent greenhouse gas properties. This technical guide provides a comprehensive overview of the atmospheric chemistry of CFC-115, including its sources, sinks, environmental impacts, and the experimental methodologies used to study its behavior in the atmosphere.

Atmospheric Chemistry of this compound

The atmospheric journey of CFC-115 is characterized by its remarkable stability in the lower atmosphere (troposphere) and its slow transport to the stratosphere, where it undergoes degradation.

Sources and Emissions

Historically, the primary source of CFC-115 was its use in refrigeration and air conditioning systems. Although its production is banned under the Montreal Protocol, emissions can still occur from existing equipment and stockpiles, often referred to as "banks". Recent studies have also suggested unexpected ongoing emissions, potentially from industrial processes where it may be a byproduct.

Atmospheric Degradation Pathways

CFC-115 is virtually inert in the troposphere, as it does not react significantly with hydroxyl radicals (OH), the primary atmospheric oxidant in this region. Its degradation is primarily initiated in the stratosphere through two main processes:

-

Photolysis: In the stratosphere, high-energy ultraviolet (UV) radiation from the sun can break the carbon-chlorine (C-Cl) bond in the CFC-115 molecule, releasing a chlorine atom.

-

Reaction with Excited Oxygen Atoms (O(¹D)): In the stratosphere, ozone (O₃) photolysis can produce electronically excited oxygen atoms, O(¹D). These highly reactive species can react with CFC-115, leading to its decomposition and the release of chlorine.

The released chlorine atom can then catalytically destroy thousands of ozone molecules, contributing to the depletion of the ozone layer.

Quantitative Atmospheric Data

The following tables summarize key quantitative data related to the atmospheric properties and reactivity of this compound.

Table 1: Atmospheric Abundance and Lifetime of this compound (CFC-115)

| Parameter | Value | Reference(s) |

| Atmospheric Lifetime | 540 - 1700 years | [1][2][3] |

| Atmospheric Abundance (2020) | ~8.7 parts per trillion (ppt) | [1] |

Table 2: Environmental Impact Potentials of this compound (CFC-115)

| Parameter | Value | Reference(s) |

| Ozone Depletion Potential (ODP) | 0.3 - 0.6 | [4][5][6] |

| Global Warming Potential (GWP), 100-year | 5,860 - 7,670 | [1][5] |

Table 3: Key Atmospheric Reaction Rate Constants for this compound (CFC-115)

| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (E/R in K) | Reference(s) |

| CFC-115 + OH | < 2.4 x 10⁻¹⁵ | Not significant in the atmosphere | [4] |

| CFC-115 + O(¹D) | (0.95 - 1.0) x 10⁻¹⁰ | Weak negative dependence (~ -25 K) | [7] |

Experimental Protocols

The determination of the atmospheric fate of CFC-115 relies on precise laboratory measurements of its reaction rates and photolysis cross-sections. The following sections detail the methodologies for these key experiments.

Measurement of Photolysis Cross-Sections

The photolysis rate of CFC-115 is dependent on its ability to absorb UV radiation, a property quantified by its absorption cross-section.

Objective: To determine the gas-phase UV absorption cross-section of CFC-115 as a function of wavelength.

Methodology:

-

Experimental Setup:

-

A light source capable of producing a continuous spectrum in the UV region (e.g., a deuterium (B1214612) lamp).

-

A temperature-controlled absorption cell with a known path length, typically made of quartz to allow UV transmission.

-

A monochromator to select specific wavelengths of light.

-

A detector, such as a photomultiplier tube (PMT), to measure the light intensity.

-

A system for preparing and introducing known concentrations of CFC-115 into the absorption cell.

-

-

Procedure:

-

The absorption cell is first evacuated and a reference spectrum (I₀) is recorded by passing UV light through the empty cell.

-

A known concentration of CFC-115, typically diluted in a non-absorbing buffer gas like nitrogen, is introduced into the cell.

-

The absorption spectrum (I) of the CFC-115 sample is then recorded over the desired wavelength range.

-

This process is repeated for several different concentrations of CFC-115 to ensure linearity and accuracy.

-

-

Data Analysis:

-

The absorbance (A) at each wavelength is calculated using the Beer-Lambert law: A = ln(I₀ / I).

-

The absorption cross-section (σ) in cm² molecule⁻¹ is then determined from the equation: σ = A / (l * [C]), where 'l' is the path length of the absorption cell in cm and '[C]' is the concentration of CFC-115 in molecules cm⁻³.

-

A plot of absorbance versus concentration at a specific wavelength should yield a straight line with a slope equal to l * σ.

-

Determination of the Rate Constant for the Reaction with O(¹D)

The reaction with electronically excited oxygen atoms is a significant sink for CFC-115 in the stratosphere. The rate constant for this reaction is typically measured using the Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) technique.[8][9][10]

Objective: To determine the rate constant for the reaction CFC-115 + O(¹D) → products.

Methodology:

-

Experimental Setup:

-

A reaction cell that can be temperature and pressure-controlled.

-

A photolysis laser (e.g., an excimer laser) to produce O(¹D) atoms via the photolysis of ozone (O₃).

-

A probe laser system (e.g., a tunable dye laser) to detect either the O(¹D) reactant or a product radical (like OH) via Laser-Induced Fluorescence (LIF).[8]

-

A fluorescence detection system, including a photomultiplier tube and appropriate filters.

-

A gas handling system to introduce precise amounts of ozone, CFC-115, and a buffer gas into the reaction cell.

-

-

Procedure:

-

A mixture of ozone and a buffer gas (e.g., helium or nitrogen) is flowed through the reaction cell.

-

The photolysis laser is fired, producing a pulse of O(¹D) atoms.

-

The probe laser is fired at a variable time delay after the photolysis laser to excite the O(¹D) atoms (or a product). The resulting fluorescence is detected.

-

The decay of the O(¹D) concentration is monitored over time by varying the delay between the two lasers.

-

This process is repeated with the addition of a known excess concentration of CFC-115.

-

-

Data Analysis:

-

The decay of the O(¹D) fluorescence signal will be pseudo-first-order in the presence of an excess of CFC-115.

-

The pseudo-first-order rate constant (k') is determined from the exponential decay of the O(¹D) signal.

-

The bimolecular rate constant (k) for the reaction of O(¹D) with CFC-115 is obtained by plotting k' against the concentration of CFC-115. The slope of this plot gives the desired rate constant.[11]

-

Visualizations

The following diagrams illustrate the key atmospheric processes and experimental workflows related to the atmospheric chemistry of this compound.

Caption: Atmospheric degradation pathway of CFC-115.

Caption: Generalized experimental workflow for studying CFC atmospheric chemistry.

Conclusion

This compound, due to its extreme persistence and significant environmental impact potentials, serves as an important case study in atmospheric chemistry. Understanding its degradation pathways and quantifying its atmospheric properties are crucial for accurately modeling stratospheric ozone recovery and predicting future climate change. The experimental protocols outlined in this guide represent the foundational techniques employed by atmospheric scientists to unravel the complex interactions of such long-lived compounds in our atmosphere. Continued research and monitoring are essential to track the atmospheric concentrations of CFC-115 and ensure the effectiveness of international environmental regulations.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. nebula.esa.int [nebula.esa.int]

- 4. acd-ext.gsfc.nasa.gov [acd-ext.gsfc.nasa.gov]

- 5. arxiv.org [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. UV Gas Analysis [optosky.net]

- 8. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unraveling the Decomposition of Chloropentafluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

Chloropentafluoroethane (C2F5Cl), also known as CFC-115, is a highly stable chlorofluorocarbon. Understanding its decomposition mechanism is crucial for environmental modeling, industrial process safety, and potentially for the synthesis of complex fluorinated molecules. This technical guide provides a comprehensive overview of the core principles governing the decomposition of C2F5Cl, including its thermodynamic properties, primary decomposition pathways, and the experimental methodologies used to study these processes. While specific kinetic data for C2F5Cl is not extensively available in the public literature, this guide synthesizes known data for related compounds and theoretical principles to present a robust framework for its decomposition.

Introduction

This compound is a synthetic compound characterized by its high thermal and chemical stability. Its decomposition typically requires significant energy input, such as high temperatures or pressures. The primary event in its thermal decomposition is the cleavage of a chemical bond, initiating a cascade of radical reactions. When heated, C2F5Cl can decompose to form toxic vapors, including hydrogen fluoride (B91410) (HF) and hydrogen chloride (HCl), necessitating careful handling and understanding of its degradation pathways[1][2].

Thermodynamic Considerations: Bond Dissociation Energies

The initiation of the thermal decomposition of this compound is dictated by the strength of its chemical bonds. The weakest bond is most likely to break first, and in the case of C2F5Cl, the carbon-chlorine bond is significantly weaker than the carbon-carbon and carbon-fluorine bonds. This initial bond scission is a critical parameter in understanding the subsequent reaction kinetics.

| Bond Type | Bond Dissociation Energy (kcal/mol) | Citation |

| C-Cl in C2F5Cl | 82.7 ± 1.7 | [3] |

Table 1: Experimentally determined bond dissociation energy for the C-Cl bond in this compound.

Proposed Thermal Decomposition Mechanism

Initiation

The decomposition is initiated by the homolytic cleavage of the weakest bond, the C-Cl bond, to form a pentafluoroethyl radical and a chlorine radical.

Reaction 1 (Initiation): C2F5Cl → C2F5• + Cl•

Propagation

The highly reactive radicals generated during initiation can then participate in a series of propagation reactions, leading to the formation of various stable and radical species. These reactions may include hydrogen abstraction (if a hydrogen source is present), beta-scission of the C2F5 radical, and addition reactions.

Possible Propagation Steps:

-

Beta-scission of the pentafluoroethyl radical: This is a likely and important step, leading to the formation of tetrafluoroethylene (B6358150) (C2F4) and a fluorine radical, or trifluoromethyl radical (CF3•) and difluorocarbene (:CF2).

C2F5• → C2F4 + F•

C2F5• → CF3• + :CF2

-

Radical attack on C2F5Cl: The chlorine radical can attack another C2F5Cl molecule, though this is less likely than other propagation steps due to the strength of the remaining bonds.

Termination

The chain reaction is terminated by the combination of two radical species to form a stable molecule.

Possible Termination Steps:

-

2 Cl• → Cl2

-

2 C2F5• → C4F10

-

C2F5• + Cl• → C2F5Cl (recombination)

Experimental Methodologies

The study of gas-phase decomposition reactions of compounds like C2F5Cl typically involves high-temperature techniques coupled with sensitive analytical methods. Shock tubes and pyrolysis reactors are common experimental setups.

Shock Tube Pyrolysis

A shock tube is a device used to generate high temperatures and pressures for a very short duration, allowing for the study of chemical kinetics in the gas phase under well-defined conditions.

Experimental Protocol for Shock Tube Study:

-

Mixture Preparation: A dilute mixture of C2F5Cl in an inert bath gas (e.g., Argon) is prepared. The low concentration of the reactant minimizes secondary reactions and ensures pseudo-first-order kinetics.

-

Shock Wave Generation: A diaphragm separating a high-pressure driver gas (e.g., Helium) from the low-pressure reactant mixture is ruptured. This generates a shock wave that propagates through the reactant gas, rapidly heating and compressing it.

-

Reaction Zone: The reactant mixture is heated to a specific temperature (typically >1000 K) behind the reflected shock wave for a very short and well-defined reaction time (microseconds to milliseconds).

-

Product Analysis: The reaction is rapidly quenched by the expansion wave following the shock. The product mixture is then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the decomposition products.

-

Kinetic Data Extraction: By varying the temperature and measuring the reactant decay or product formation, the rate constants for the decomposition can be determined.

Pyrolysis Flow Reactor with GC-MS Analysis

For studying decomposition at longer reaction times, a flow reactor can be used.

Experimental Protocol for Flow Reactor Study:

-

Reactant Flow: A controlled flow of a dilute mixture of C2F5Cl in a carrier gas is introduced into a heated tubular reactor (often made of quartz).

-

Temperature Control: The reactor is maintained at a constant, uniform temperature.

-

Residence Time: The flow rate and reactor volume determine the residence time of the gas in the heated zone.

-

Product Sampling: The gas exiting the reactor is sampled and analyzed.

-

Analysis: Gas Chromatography (GC) is used to separate the components of the product mixture, and Mass Spectrometry (MS) is used to identify and quantify the individual species. By comparing the chromatograms of the mixture before and after pyrolysis, the extent of decomposition and the product distribution can be determined.

Expected Products and Analytical Characterization

Based on the proposed mechanism, the primary decomposition products of C2F5Cl are expected to be:

-

Tetrafluoroethylene (C2F4)

-

Hexafluoroethane (C4F10)

-

Chlorine (Cl2)

-

Other perfluorinated or chlorofluorinated alkanes and alkenes of varying chain lengths.

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying the volatile products of decomposition.

-

Fourier Transform Infrared Spectroscopy (FTIR): Can be used for in-situ monitoring of the reaction and for identifying functional groups of the products.

Conclusion

The thermal decomposition of this compound is initiated by the cleavage of the C-Cl bond, followed by a complex series of free-radical reactions. While specific, experimentally-derived kinetic parameters for C2F5Cl are not widely published, this guide provides a foundational understanding of the likely decomposition mechanism and the experimental approaches required to study it. Further research, particularly high-temperature shock tube studies coupled with computational chemistry, is needed to fully elucidate the reaction kinetics and product distributions, which would provide valuable data for environmental and industrial applications.

References

- 1. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]

- 2. Unimolecular rate constants for HX or DX elimination (X = F, Cl) from chemically activated CF3CH2CH2Cl, C2H5CH2Cl, and C2D5CH2Cl: threshold energies for HF and HCl elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predicting pyrolysis decomposition of PFOA using computational nanoreactors: a thermodynamic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reaction Kinetics of Chloropentafluoroethane (CFC-115)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropentafluoroethane, also known as CFC-115 (chemical formula: C2F5Cl), is a chlorofluorocarbon (CFC) that was once widely used as a refrigerant and propellant.[1] Due to its very stable nature, it possesses a long atmospheric lifetime and contributes to both stratospheric ozone depletion and global warming.[1][2] Consequently, its production has been phased out under the Montreal Protocol.[1] Despite the ban, atmospheric concentrations of CFC-115 have continued to rise, likely due to its use in the production of some hydrofluorocarbons (HFCs).[3][4] Understanding the reaction kinetics of CFC-115 is crucial for accurately modeling its atmospheric fate, environmental impact, and for developing appropriate mitigation strategies. This guide provides a detailed overview of the core reaction kinetics of this compound.

Atmospheric Chemistry and Fate

The chemical inertness of this compound means it is not readily removed in the troposphere.[2] It gradually diffuses into the stratosphere, where it is primarily broken down by two main processes: reaction with electronically excited oxygen atoms (O(¹D)) and, to a lesser extent, photolysis by high-energy ultraviolet radiation.[5][6] The reaction with hydroxyl (OH) radicals, a primary cleansing agent in the troposphere, is exceptionally slow and does not contribute significantly to its atmospheric removal. The overall atmospheric lifetime of CFC-115 has been estimated to be approximately 540 years.[6]

Core Reaction Kinetics

The principal gas-phase reactions governing the atmospheric degradation of C2F5Cl are detailed below. The kinetic parameters are summarized for easy comparison.

Reaction with O(¹D) Atoms

The reaction with singlet oxygen atoms, O(¹D), is a significant loss process for C2F5Cl in the stratosphere.[5] O(¹D) atoms are produced from the photolysis of ozone.

Reaction: C2F5Cl + O(¹D) → Products

Quantitative Data: The rate coefficients for the total loss of O(¹D) (k_total) and the reactive loss of C2F5Cl (k_reactive) have been measured. The reaction shows a weak negative temperature dependence.

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Parameter | Reference |

| 217–373 | k_total > 1 x 10⁻¹⁰ | Total rate coefficient for O(¹D) loss | (Not explicitly found for C2F5Cl in snippets, but generalized for CFCs) |

| 296 | k_reactive = (2.35 ± 0.35) x 10⁻¹² (for CHF3, a related HFC) | Reactive rate coefficient for reactant loss | [7] |

Note: Specific temperature-dependent Arrhenius parameters for C2F5Cl + O(¹D) were not found in the provided search results, but a weak negative temperature dependence with E/R ≈ -25 K has been observed for similar CFCs.[8]

Reaction with Hydroxyl (OH) Radicals

The reaction of C2F5Cl with OH radicals is extremely slow, making it an insignificant removal pathway in the troposphere. This is due to the absence of hydrogen atoms in the molecule, meaning the typical hydrogen abstraction reaction that degrades many organic compounds in the atmosphere does not occur.

Reaction: C2F5Cl + OH → No significant reaction

Quantitative Data: Due to its very low reactivity, obtaining precise kinetic data is challenging. The rate constant is estimated to be extremely small.

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Parameter | Reference |

| 298 | Extremely low (not found) | Rate constant | N/A |

Thermal Decomposition (Pyrolysis)

When heated to high temperatures, this compound decomposes. This process is relevant in industrial settings and during disposal or fires. The primary decomposition products are toxic and corrosive gases, including hydrogen fluoride (B91410) (HF) and hydrogen chloride (HCl).[9][10][11]

Reaction: C2F5Cl + Heat → Various decomposition products (e.g., CF2=CF2, HCl, HF)

Quantitative Data: Specific kinetic parameters like activation energy and pre-exponential factors for the thermal decomposition of C2F5Cl are not readily available in the provided search results. However, studies on similar fluorocarbons show that decomposition typically begins at temperatures above 450-500°C.[12][13] The process often follows first-order kinetics.[13]

| Temperature Range (°C) | Key Products | Kinetic Order | Reference |

| > 450 | HF, HCl, Tetrafluoroethylene | First-order (inferred) | [9][13] |

Experimental Protocols

The kinetic data for gas-phase reactions of atmospheric interest are determined using a variety of specialized experimental techniques.

-

Pulsed Laser Photolysis / Flash Photolysis: This is a common method for studying reactions of radical species like O(¹D) and OH. A precursor molecule (e.g., O3 for O(¹D), H2O2 for OH) is photolyzed by a short pulse of laser light to generate the radicals. The subsequent decay of the radical concentration in the presence of the reactant (C2F5Cl) is monitored over time, typically by techniques like Laser-Induced Fluorescence (LIF) or resonance absorption. The rate coefficient is determined from the pseudo-first-order decay rate.[14][15]

-

Discharge-Flow Technique: In this method, reactants are introduced into a fast-flowing stream of an inert carrier gas (like Helium) in a tube. Radicals are generated, often using a microwave discharge. The reactant of interest is introduced at a specific point downstream. The concentration of the radical species is measured at different points along the flow tube (which corresponds to different reaction times) using techniques like mass spectrometry or resonance fluorescence. This allows for the determination of the reaction rate constant.[16][17]

-

Relative Rate Method: This technique is often performed in environmental or "smog" chambers. The decay of the target compound (C2F5Cl) is measured relative to the decay of a reference compound for which the reaction rate constant with the radical of interest (e.g., OH) is well-known. By monitoring the concentrations of both compounds over time, typically with Gas Chromatography (GC) or Fourier-Transform Infrared (FTIR) spectroscopy, the unknown rate constant can be calculated from the known rate constant and the relative decay rates.[18]

-

High-Temperature Pyrolysis Studies: The thermal decomposition of compounds like C2F5Cl is often studied in flow reactors or shock tubes. The reactant is passed through a heated tube at a controlled temperature and pressure. The decomposition products are then identified and quantified, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or FTIR spectroscopy, to elucidate the reaction mechanism and kinetics.[19][20]

Visualizations

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. 2023: Research finds global emissions of several banned ozone-destroying chemicals are | Cabot Institute for the Environment | University of Bristol [bristol.ac.uk]

- 4. research.noaa.gov [research.noaa.gov]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. csl.noaa.gov [csl.noaa.gov]

- 9. This compound | ClC2F5 | CID 6430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. ICSC 0848 - this compound [inchem.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. The kinetics of the gas-phase thermal decomposition of chlorodifluoromethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. Experimental and theoretical studies of the gas-phase reactions of O(1D) with H2O and D2O at low temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Absolute and relative-rate measurement of the rate coefficient for reaction of perfluoro ethyl vinyl ether (C2F5OCF [[double bond, length as m-dash]] CF2) with OH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. srd.nist.gov [srd.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Spectroscopic Analysis of Chloropentafluoroethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of chloropentafluoroethane (C2ClF5), a compound of interest in various industrial and research applications. This document details the principles and practical aspects of analyzing C2ClF5 using infrared (IR) spectroscopy, mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows are presented to aid researchers in the characterization and analysis of this halogenated ethane (B1197151) derivative.

Introduction

This compound (CFC-115) is a chlorofluorocarbon with the chemical formula C2ClF5. Understanding its molecular structure and spectroscopic properties is crucial for its identification, quantification, and for studying its interactions in various chemical and biological systems. This guide explores the application of key spectroscopic techniques to elucidate the structural features of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of a compound based on its vibrational modes.

Data Presentation: Infrared Absorption Bands

The gas-phase infrared spectrum of this compound exhibits a series of absorption bands corresponding to the fundamental vibrational modes of the molecule, as well as overtone and combination bands. The observed absorption maxima are summarized in the table below.

| Wavenumber (cm⁻¹) | Wavelength (µm) | Classification |

| 370 | 27.0 | Fundamental |

| 582 | 17.2 | Fundamental |

| 721 | 13.9 | Fundamental |

| 815 | 12.3 | Fundamental |

| 975 | 10.3 | Fundamental |

| 1120 | 8.9 | Fundamental |

| 1235 | 8.1 | Fundamental |

| 1325 | 7.5 | Fundamental |

| 1420 | 7.0 | Combination |

| 1550 | 6.4 | Combination |

| 1625 | 6.2 | Combination |

| 1775 | 5.6 | Overtone |

| 1850 | 5.4 | Combination |

| 1950 | 5.1 | Combination |

| 2050 | 4.9 | Combination |

| 2150 | 4.6 | Combination |

| 2350 | 4.3 | Combination |

| 2450 | 4.1 | Combination |

| 2550 | 3.9 | Combination |

Experimental Protocol: Gas-Phase IR Spectroscopy

The following protocol outlines the general procedure for obtaining a gas-phase infrared spectrum of this compound.

Objective: To record the infrared absorption spectrum of gaseous this compound to identify its characteristic vibrational frequencies.

Materials:

-

This compound (gaseous)

-

Infrared Spectrometer (e.g., a prism or Fourier-transform infrared (FTIR) spectrometer)

-

Gas cell (typically 5 to 10 cm path length) with infrared-transparent windows (e.g., KBr or NaCl)

-

Vacuum line and manifold for gas handling

-

Pressure gauge

Procedure:

-

System Preparation: Ensure the IR spectrometer is powered on and has completed its self-check and calibration procedures. The sample compartment should be purged with dry, CO2-free air or nitrogen to minimize atmospheric interference.

-

Gas Cell Preparation: The gas cell is evacuated to a low pressure using the vacuum line to remove any residual gases.

-

Sample Introduction: Gaseous this compound is introduced into the evacuated gas cell to a desired pressure. The pressure should be optimized to obtain a spectrum with good signal-to-noise ratio without saturating the strong absorption bands.

-

Spectral Acquisition: A background spectrum of the evacuated gas cell is recorded. Subsequently, the spectrum of the gas cell containing the this compound sample is acquired. The instrument software is then used to generate the absorbance or transmittance spectrum of the sample by ratioing against the background. The spectrum is typically recorded over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) are determined from the spectrum. These bands are then assigned to specific molecular vibrations (e.g., C-C stretch, C-F stretch, C-Cl stretch, and various bending modes).

Caption: Experimental workflow for gas-phase IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Data Presentation: Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The most abundant fragments are listed in the table below, with data sourced from the NIST/EPA/MSDC Mass Spectral Database.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 31 | 12.5 | [CF]⁺ |

| 35 | 32.4 | [Cl]⁺ |

| 50 | 5.2 | [CF₂]⁺ |

| 69 | 46.8 | [CF₃]⁺ |

| 85 | 100.0 | [CClF₂]⁺ |

| 119 | 67.6 | [C₂F₅]⁺ |

| 154 | 0.8 | [C₂ClF₅]⁺ (Molecular Ion) |

| 156 | 0.3 | [C₂³⁷ClF₅]⁺ (Isotope Peak) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a general method for the analysis of this compound using GC-MS.

Objective: To obtain the mass spectrum of this compound for molecular weight determination and structural elucidation through its fragmentation pattern.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

Capillary GC column suitable for separating volatile halogenated compounds (e.g., a non-polar or mid-polar column).

-

Data acquisition and processing software.

Materials:

-

This compound standard (gaseous or in a suitable volatile solvent).

-

High-purity helium carrier gas.

Procedure:

-

Instrument Setup: The GC-MS system is tuned and calibrated according to the manufacturer's specifications. The GC oven temperature program, injector temperature, and carrier gas flow rate are set to achieve good chromatographic separation. The MS is set to scan a suitable mass range (e.g., m/z 10-200).

-

Sample Introduction: A known amount of the gaseous or dissolved sample is injected into the GC inlet. The sample is vaporized and carried onto the GC column by the helium carrier gas.

-

Chromatographic Separation: The components of the sample are separated as they pass through the GC column based on their volatility and interaction with the stationary phase. This compound will elute at a characteristic retention time under the specified conditions.

-

Ionization and Mass Analysis: As this compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated in the mass analyzer according to their m/z ratio.

-

Data Analysis: The mass spectrum corresponding to the GC peak of this compound is extracted and analyzed. The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is interpreted to deduce the structure of the molecule.

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For fluorinated compounds like this compound, ¹⁹F and ¹³C NMR are particularly informative.

Data Presentation: Predicted NMR Data

Due to the absence of protons, ¹H NMR is not applicable for this compound. The predicted ¹³C and ¹⁹F NMR spectral data are presented below, based on typical chemical shift ranges for similar structural motifs.

¹³C NMR:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₂Cl | 120 - 130 | Triplet |

| -CF₃ | 115 - 125 | Quartet |

¹⁹F NMR:

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₂Cl | -70 to -90 | Quartet |

| -CF₃ | -80 to -100 | Triplet |

Experimental Protocol: ¹⁹F and ¹³C NMR Spectroscopy

The following is a general protocol for acquiring ¹⁹F and ¹³C NMR spectra of this compound.

Objective: To obtain ¹⁹F and ¹³C NMR spectra to confirm the carbon framework and the environment of the fluorine atoms.

Instrumentation:

-

High-field NMR spectrometer (e.g., JEOL C-60 HL or modern equivalent) equipped with a multinuclear probe.

-

NMR tubes.

-

Data processing software.

Materials:

-

This compound.

-

Deuterated solvent (e.g., CDCl₃) for locking and as an internal standard (for ¹³C NMR).

-

Reference standard for ¹⁹F NMR (e.g., CFCl₃).

Procedure:

-

Sample Preparation: A small amount of this compound (which is a gas at room temperature) is condensed into a cooled NMR tube containing a deuterated solvent. Alternatively, the gas can be bubbled through the solvent in the NMR tube. The tube is then sealed.

-

Instrument Setup: The NMR spectrometer is tuned to the ¹⁹F or ¹³C frequency. The magnetic field is locked using the deuterium (B1214612) signal from the solvent.

-

Spectral Acquisition:

-

For ¹⁹F NMR: A standard one-pulse experiment is typically sufficient. The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to an external or internal standard (e.g., CFCl₃ at 0 ppm).

-

For ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal. A sufficient number of scans are acquired. The chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The spectra are phased and baseline corrected. The chemical shifts, multiplicities (due to C-F and F-F coupling), and coupling constants are determined and assigned to the respective nuclei in the molecule.

Caption: General workflow for NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is most sensitive to molecules containing π-electrons and heteroatoms with non-bonding electrons.

Data Presentation: UV-Vis Absorption

Saturated haloalkanes like this compound do not contain chromophores that absorb in the near-UV or visible regions of the electromagnetic spectrum. Their electronic transitions (σ → σ* and n → σ*) occur at very high energies, corresponding to wavelengths in the far-ultraviolet region (typically below 200 nm). Therefore, this compound is expected to be transparent in the standard UV-Vis range (200-800 nm).

Experimental Protocol: Gas-Phase UV-Vis Spectroscopy

The following protocol describes a general procedure for attempting to measure the UV-Vis spectrum of gaseous this compound.

Objective: To determine the UV-Vis absorption spectrum of this compound.

Instrumentation:

-

UV-Vis spectrophotometer capable of measurements in the far-UV region.

-

Gas-tight quartz cuvette with a defined path length.

-

Vacuum line for gas handling.

Materials:

-

This compound (gaseous).

Procedure:

-

Instrument and Sample Preparation: The spectrophotometer is powered on and the lamp is allowed to stabilize. A background spectrum is recorded with the evacuated quartz cuvette in the beam path.

-

Sample Introduction: Gaseous this compound is introduced into the cuvette at a known pressure.

-

Spectral Acquisition: The absorption spectrum of the sample is recorded over the desired wavelength range (e.g., 190-800 nm).

-

Data Analysis: The resulting spectrum is analyzed for any absorption bands. For saturated haloalkanes, significant absorption is not expected above 200 nm.

References

Chloropentafluoroethane (CFC-115) in Atmospheric Modeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropentafluoroethane, designated as CFC-115 or R-115, is a synthetic compound belonging to the chlorofluorocarbon (CFC) family. Historically utilized as a refrigerant and aerosol propellant, its production and consumption for emissive uses have been phased out under the Montreal Protocol due to its significant contribution to stratospheric ozone depletion and its potent greenhouse gas properties.[1][2] Despite these regulations, atmospheric concentrations of CFC-115 have continued to rise, indicating ongoing emissions likely stemming from by-product release during the manufacturing of other chemicals.[3][4]